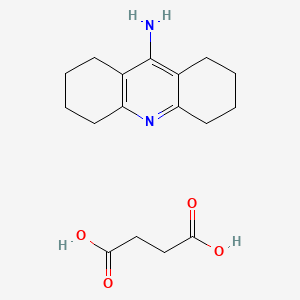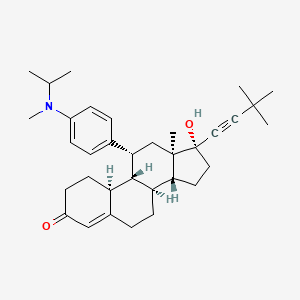
ORIC-101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORIC-101 is a potent and selective, orally bioavailable, small molecule antagonist of the glucocorticoid receptor (GR) . It has been linked to resistance to multiple classes of cancer therapeutics across a variety of solid tumors .
Synthesis Analysis
The synthesis of this compound involved structure-based modification of mifepristone . This led to the discovery of this compound, a highly potent steroidal GR antagonist with reduced androgen receptor (AR) agonistic activity .
Chemical Reactions Analysis
This compound is a glucocorticoid receptor antagonist, which means it binds to the glucocorticoid receptor and prevents its activation . This inhibition of GR transcriptional activity blocks the pro-survival signals mediated by the activated nuclear hormone receptor .
Scientific Research Applications
Glucocorticoid Receptor Antagonism in Cancer Treatment : ORIC-101 is identified as a potent glucocorticoid receptor (GR) antagonist. It shows potential in enhancing the effectiveness of chemotherapy in solid tumors by inhibiting GR-mediated proliferative and anti-apoptotic gene expression pathways, potentially slowing tumor cell growth and disease progression in certain cancers (Definitions, 2020).
Combination Therapy with Nab-Paclitaxel : A study demonstrated the use of this compound in combination with nab-paclitaxel in patients with advanced solid tumors. This combination was found to have an acceptable tolerability profile, with preliminary antitumor activity observed in taxane-refractory patients with breast, endometrial, and pancreatic cancers (Abdul-Karim et al., 2021).
Biomarker Support for Dose Selection : Another study supporting the selection of the Recommended Phase 2 Dose (RP2D) for this compound in combination with nab-paclitaxel demonstrated on-target tumor cell eradication and pharmacodynamic modulation. This supports the ongoing dose expansion portion of the study (Daemen et al., 2021).
Overcoming Chemoresistance in Pancreatic Cancer : Research showed that this compound can overcome glucocorticoid receptor-mediated chemoresistance in pancreatic cancer models, suggesting its potential in enhancing the response to chemotherapy in GR-positive pancreatic cancer xenograft models (Sun et al., 2020).
Discovery and Characterization of this compound : The discovery of this compound, a steroidal GR antagonist, was a significant advancement. It exhibits reduced androgen receptor agonistic activity and improved CYP2C8 and CYP2C9 inhibition profile, making it suitable for co-dosing with chemotherapeutic agents metabolized by CYP2C8, such as paclitaxel (Rew et al., 2018).
Mechanism of Action
Target of Action
ORIC-101 is a potent, selective, and orally bioavailable small molecule antagonist of the glucocorticoid receptor (GR) . The glucocorticoid receptor is a nuclear hormone receptor that regulates gene expression and plays a crucial role in various cellular processes .
Mode of Action
This compound inhibits GR transcriptional activity and blocks the pro-survival signals mediated by the activated nuclear hormone receptor . This inhibition of GR activity is thought to overcome GR-mediated anti-apoptosis, which is a potential mechanism of resistance to certain therapies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucocorticoid receptor signaling pathway . By inhibiting GR transcriptional activity, this compound disrupts the normal function of the GR, which can lead to changes in gene expression and cellular behavior . This includes the reversal of GR-activated pathways that are
properties
IUPAC Name |
(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3/t27-,28-,29+,30-,31+,33-,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLTWJIWEYPBIF-SXJSTINISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C1=CC=C(C=C1)[C@@H]2C[C@@]3([C@H](CC[C@@]3(C#CC(C)(C)C)O)[C@@H]4[C@@H]2[C@@H]5CCC(=O)C=C5CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of ORIC-101?
A1: this compound is a potent and selective antagonist of the glucocorticoid receptor (GR) [, ]. It binds to GR, preventing the activation of GR-mediated signaling pathways that normally lead to the expression of genes involved in processes like cell cycle regulation, inflammation, and metabolism [, , ].
Q2: How does this compound impact the transcriptional activity of the glucocorticoid receptor?
A2: this compound effectively inhibits GR transcriptional activity, blocking the expression of GR target genes [, ]. This inhibition has been observed in both in vitro and in vivo studies, with this compound demonstrating dose-dependent suppression of GR target genes such as FKBP5, GILZ, and PER1 [, , ].
Q3: What is the significance of this compound's selectivity for the glucocorticoid receptor?
A3: Unlike first-generation GR antagonists like mifepristone, this compound displays reduced agonistic activity towards the androgen receptor (AR) []. This selectivity is particularly important for its potential use in treating AR-positive tumors, as it minimizes the risk of counteracting desired antiandrogen effects [].
Q4: How does this compound impact tumor cells' response to chemotherapy?
A4: Preclinical studies suggest that this compound can reverse glucocorticoid-mediated resistance to chemotherapy in various cancer types [, , , ]. By inhibiting GR signaling, this compound appears to restore sensitivity to chemotherapeutics, enhancing their efficacy in inhibiting tumor growth [, , ].
Q5: Can you elaborate on the role of the glucocorticoid receptor in mediating resistance to chemotherapy?
A5: Activation of GR signaling has been implicated in driving resistance to chemotherapeutics, particularly taxanes, in various tumor types [, ]. This resistance is thought to stem from GR's ability to regulate the expression of genes involved in cell survival, proliferation, and drug metabolism [, , ].
Q6: What specific evidence supports this compound's ability to overcome resistance to taxane-based chemotherapy?
A6: Preclinical studies have demonstrated that this compound can enhance the efficacy of taxanes like paclitaxel in inhibiting tumor growth [, , ]. In triple-negative breast cancer models, this compound reversed the GR-driven epithelial-to-mesenchymal transition (EMT) phenotype, a process associated with chemotherapy resistance, and enhanced sensitivity to paclitaxel [, ].
Q7: Are there specific biomarkers that can be used to assess this compound's pharmacodynamic activity?
A7: Research suggests that FKBP5 and KLK3 (which encodes PSA) are transcriptional targets of both GR and AR, making them potential pharmacodynamic biomarkers for this compound []. Studies have shown that this compound can effectively inhibit the glucocorticoid-induced expression of these genes, indicating its on-target activity [].
Q8: How does this compound's pharmacokinetic profile contribute to its potential clinical utility?
A8: this compound is orally bioavailable, meaning it can be administered orally for convenient dosing [, , ]. Additionally, its improved cytochrome P450 2C8 (CYP2C8) and 2C9 (CYP2C9) inhibition profile, compared to mifepristone, reduces the risk of drug-drug interactions, particularly with chemotherapeutics metabolized by these enzymes [].
Q9: What is the significance of the ongoing clinical trials involving this compound?
A9: Several clinical trials are underway to evaluate the safety and efficacy of this compound in combination with various anticancer therapies [, , ]. These trials are crucial for determining the optimal dosing regimens, identifying potential side effects, and ultimately assessing this compound's clinical benefit in patients with different cancer types [, , ].
Q10: Are there specific cancer types being targeted in these clinical trials?
A10: Current clinical trials are investigating this compound in combination with nab-paclitaxel for advanced solid tumors, including pancreatic, ovarian, and triple-negative breast cancers []. Additionally, a phase 1b study explored this compound in combination with enzalutamide for metastatic castration-resistant prostate cancer [, ].
Q11: What were the preliminary findings of the phase 1b study of this compound in combination with enzalutamide?
A11: While the combination demonstrated an acceptable tolerability profile and confirmed this compound's ability to inhibit GR targets, it did not meet the prespecified target rate for disease control in men with metastatic castration-resistant prostate cancer resistant to enzalutamide []. Exploratory subgroup analyses suggested a potential benefit in patients with high GR expression and no other resistance markers, though further confirmation is needed [].
Q12: How do the preclinical findings with this compound compare to its performance in clinical settings?
A12: While preclinical data have shown promising results in various cancer models, translating these findings to the clinic can be challenging [, , , ]. Factors like tumor heterogeneity, complex resistance mechanisms, and individual patient variability can influence clinical outcomes [].
Q13: What is the significance of the FOXA1-GR axis in cancer development, and how does this compound play a role?
A13: Research has identified a subset of non-small cell lung cancer (NSCLC) cells that are dependent on the FOXA1-GR transcriptional axis for growth [, ]. In these cells, FOXA1 and GR cooperate to regulate genes involved in EGF signaling and cell cycle progression [, ]. This compound effectively inhibits the growth of these FOXA1-GR-dependent NSCLC cells in vitro and in vivo by suppressing target gene expression, highlighting its potential therapeutic relevance in this context [, ].
Q14: How does the radioligand 18F-YJH08 contribute to understanding GR antagonist activity?
A14: 18F-YJH08 is a radioligand that specifically binds to GR, enabling the visualization and quantification of GR engagement in vivo []. Studies using 18F-YJH08 have shown that this compound effectively binds to GR in both tumor and normal tissues, providing valuable insights into its biodistribution and target engagement [].
Q15: Why is understanding the tissue distribution of GR antagonists important?
A15: Since GR is ubiquitously expressed in the body, characterizing the tissue distribution of GR antagonists like this compound is crucial for understanding potential on-target and off-target effects []. This information is essential for optimizing dosing regimens, predicting potential toxicities, and ultimately ensuring patient safety [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


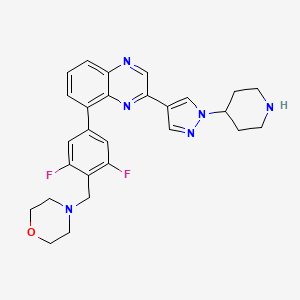
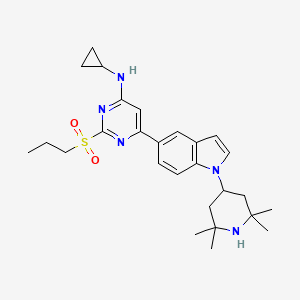

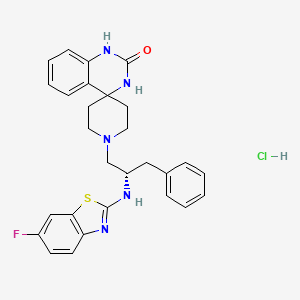
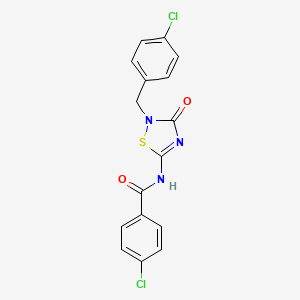
![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
